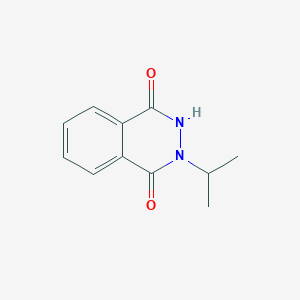
2-Isopropyl-2,3-dihydrophthalazine-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-2,3-dihydrophthalazine-1,4-dione is a chemical compound known for its diverse applications in medicinal chemistry and organic synthesis. This compound is part of the phthalazine family, which is characterized by a bicyclic structure containing nitrogen atoms. It has been studied for its potential as an anticonvulsant and its ability to inhibit certain enzymes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of phthalic anhydride with hydrazine derivatives under controlled conditions. One common method includes the use of phthalhydrazide, aldehydes, and indoline-2-one in a one-pot three-component reaction under reflux conditions . This method avoids the use of expensive catalysts and toxic solvents, making it efficient and environmentally friendly.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isopropyl-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides and aryl halides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It has shown promise as an anticonvulsant agent and as an inhibitor of enzymes such as mono-ADP-ribosyltransferases PARP10 and PARP15.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Research: Its ability to inhibit specific enzymes makes it a valuable tool for studying cellular processes and disease mechanisms.
Wirkmechanismus
The mechanism of action of 2-Isopropyl-2,3-dihydrophthalazine-1,4-dione involves its interaction with molecular targets such as enzymes. For instance, as an inhibitor of PARP10 and PARP15, it mimics nicotinamide and binds to the active site of these enzymes, preventing their activity and thereby inducing cell death in certain contexts . This inhibition can modulate various cellular pathways, including DNA repair and apoptosis.
Vergleich Mit ähnlichen Verbindungen
2-Isopropyl-2,3-dihydrophthalazine-1,4-dione can be compared with other phthalazine derivatives:
2,3-Dihydrophthalazine-1,4-dione: Lacks the isopropyl group but shares similar chemical properties and applications.
1,2-Dihydro-3,6-pyridazine-1,4-dione: Another related compound with a different substitution pattern, used in similar contexts.
Uniqueness
The presence of the isopropyl group in this compound enhances its lipophilicity and may influence its biological activity, making it a unique and valuable compound for specific applications .
Similar Compounds
- 2,3-Dihydrophthalazine-1,4-dione
- 1,2-Dihydro-3,6-pyridazine-1,4-dione
- 2-Phenyl-2,3-dihydrophthalazine-1,4-dione
Eigenschaften
Molekularformel |
C11H12N2O2 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
3-propan-2-yl-2H-phthalazine-1,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-7(2)13-11(15)9-6-4-3-5-8(9)10(14)12-13/h3-7H,1-2H3,(H,12,14) |
InChI-Schlüssel |
IMMNLRJBHDJJPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=O)C2=CC=CC=C2C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




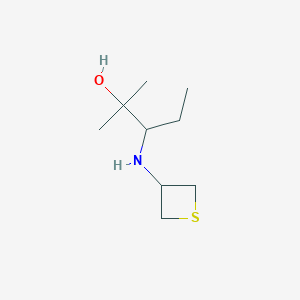
![(1S,5S,6S)-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13006625.png)
![2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13006635.png)
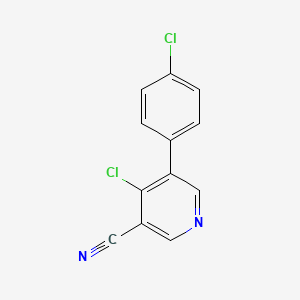
![1-Ethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B13006641.png)

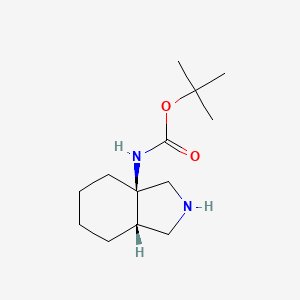

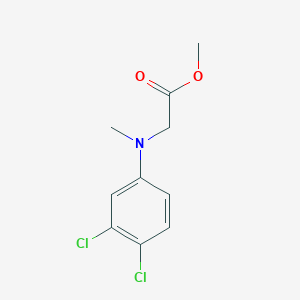
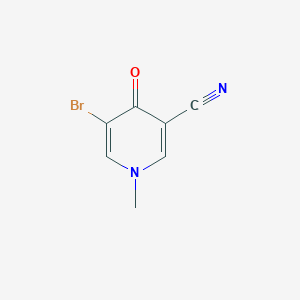
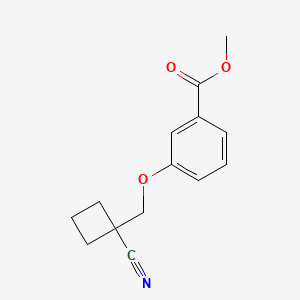
![Ethyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13006708.png)
